molecular formula C18H18N4O5S B2670739 N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850936-12-8

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2670739
CAS No.: 850936-12-8
M. Wt: 402.43
InChI Key: DHQFJUBYZAXYDN-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a benzamide scaffold bearing a methyl(phenyl)sulfamoyl moiety. This specific molecular architecture incorporates two pharmacologically significant motifs: the 1,3,4-oxadiazole ring and the sulfamoylbenzamide group. Compounds containing the 1,3,4-oxadiazole nucleus are recognized as privileged structures in medicinal chemistry and are associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties . Concurrently, acylsulfamoylbenzamide derivatives have been extensively investigated in crop protection research for their utility as herbicides or safeners that protect crops from herbicide damage . The integration of a methoxymethyl substituent on the oxadiazole ring further modulates the compound's physicochemical properties, such as lipophilicity and solubility, which can influence its bioavailability and interaction with biological targets. This reagent is provided as a high-purity material to support advanced chemical biology and drug discovery efforts, particularly for researchers exploring structure-activity relationships in agrochemical or pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-22(14-6-4-3-5-7-14)28(24,25)15-10-8-13(9-11-15)17(23)19-18-21-20-16(27-18)12-26-2/h3-11H,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQFJUBYZAXYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxymethyl group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

The benzamide group is usually synthesized through the reaction of aniline derivatives with acyl chlorides or anhydrides. The sulfonamide moiety is introduced by reacting the benzamide intermediate with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the oxadiazole ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the sulfonamide moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can lead to partially or fully reduced compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide has shown potential against various bacterial strains. A study demonstrated that derivatives of oxadiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria effectively due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies reveal that sulfamoyl derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a derivative similar to the compound under discussion was noted for its ability to inhibit tumor growth in vitro and in vivo models . The mechanism involves the modulation of cell cycle progression and induction of oxidative stress in cancer cells.

Neuroprotective Effects

Emerging research suggests that compounds containing oxadiazole rings may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neuroprotection .

Anti-inflammatory Activity

Inflammation plays a critical role in various chronic diseases. Compounds similar to this compound have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity is beneficial in treating conditions like arthritis and other inflammatory disorders.

Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing functional materials such as polymers and nanocomposites. The incorporation of oxadiazole units can enhance thermal stability and mechanical properties in polymer matrices .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfamoyl derivatives against resistant bacterial strains. The findings indicated that this compound exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving animal models of neurodegeneration, the compound demonstrated a marked reduction in neuroinflammation and neuronal cell death. Behavioral assessments showed improved cognitive function post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism by which N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the sulfonamide moiety can inhibit enzymes by mimicking the natural substrate, while the oxadiazole ring may interact with nucleic acids or proteins, disrupting their normal function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Antifungal Activity

Several 1,3,4-oxadiazoles have been studied as antifungal agents, particularly targeting Candida albicans via thioredoxin reductase (Trr1) inhibition. Key analogs include:

Compound Name / ID Substituents (Oxadiazole 5-position) Sulfamoyl Group Biological Activity (IC₅₀ / MIC) Source
Target Compound Methoxymethyl Methyl(phenyl) Not explicitly reported
LMM5 (4-Methoxyphenyl)methyl Benzyl(methyl) MIC = 50 μg/mL (C. albicans) Kioshima et al.
LMM11 Furan-2-yl Cyclohexyl(ethyl) MIC = 100 μg/mL (C. albicans) Kioshima et al.
4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-...] Methoxymethyl Benzyl(ethyl) Not reported (structural analog) Parchem Chemicals

Key Findings :

  • LMM5 and LMM11 demonstrated antifungal activity, with LMM5 being twice as potent as LMM11 . The methoxyphenyl group in LMM5 may enhance membrane permeability compared to the furan in LMM11.
  • The target compound differs in its sulfamoyl group (methyl-phenyl vs. benzyl-methyl or cyclohexyl-ethyl). The phenyl substitution may improve target specificity due to aromatic stacking interactions.

Analogs with Anticancer Activity

1,3,4-Oxadiazoles are also explored as cytotoxic agents. Notable examples:

Compound Name / ID Substituents (Oxadiazole 5-position) Additional Functional Groups Biological Target / Activity Source
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide Phenyl Amino acid (alanine derivative) HDAC-8 inhibition; IC₅₀ = 1.2 μM (MCF-7 cells) Mechanism-based review
SJ-172550 Methoxymethyl Bis(2-methoxyethyl)sulfamoyl MDMX inhibitor (EC₅₀ = 5 μM) Metabolites study

Key Findings :

  • Amino acid conjugates (e.g., alanine-derived) enhance HDAC inhibition, suggesting that polar groups improve enzyme binding .
  • The target compound lacks amino acid moieties but shares the methoxymethyl group with SJ-172550, which is critical for MDMX binding .

Solubility and Stability :

  • LMM5 and LMM11 required DMSO/Pluronic F-127 solubilization , whereas the methoxymethyl group in the target compound could enhance aqueous solubility due to its ether linkage.

Mechanistic Insights and Docking Studies

  • Glide docking (Evidence ) highlights the importance of hydrophobic enclosure and hydrogen bonding for oxadiazole derivatives. The methyl(phenyl)sulfamoyl group in the target compound may optimize these interactions compared to bulkier substitutions (e.g., cyclohexyl in LMM11).
  • Thioredoxin reductase inhibition (LMM5/LMM11) correlates with sulfamoyl group flexibility, where methyl-phenyl substitution balances steric bulk and binding pocket compatibility .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that incorporates oxadiazole and sulfonamide functionalities. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H16_{16}N4_{4}O3_{3}S, with a molecular weight of approximately 344.38 g/mol. The presence of the methoxymethyl group and the sulfamoyl moiety enhances its solubility and bioactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazines and carboxylic acids.
  • Sulfamoylation : The introduction of the sulfamoyl group can be accomplished via reaction with sulfonyl chlorides.
  • Final coupling : The final product is obtained by coupling the oxadiazole derivative with the sulfamoylbenzamide.

Antiproliferative Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50_{50} values in low micromolar ranges against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and others .

CompoundCell LineIC50_{50} (µM)
1MCF-73.1
2HCT1165.3
3HT-294.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives have demonstrated selective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM against strains like Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Studies : A study involving a series of oxadiazole derivatives highlighted their potential as anticancer agents. The compounds were tested on various cell lines, showing promising results with significant growth inhibition at specific concentrations .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activities of related compounds, revealing that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting a possible therapeutic application in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, and how can intermediates be optimized for yield?

  • Methodology : The synthesis typically involves multi-step protocols. For example, oxadiazole ring formation can be achieved via cyclization of hydrazides with cyanogen bromide or POCl₃, as demonstrated in structurally analogous compounds . The methoxymethyl group may require protection during coupling reactions to avoid side reactions. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by 1^1H/13^13C NMR ensures structural fidelity. Yield optimization can involve adjusting reaction time (e.g., 12–24 hr for cyclization) and stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm the oxadiazole core?

  • Methodology :

  • IR Spectroscopy : A strong absorption band near 1610–1650 cm1^{-1} confirms C=N stretching in the oxadiazole ring .
  • NMR : 1^1H NMR shows a singlet at δ 8.1–8.3 ppm for oxadiazole protons, while 13^13C NMR displays a peak near δ 165–170 ppm for C=N carbons .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of sulfamoyl and methoxymethyl substituents on bioactivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications like replacing methoxymethyl with ethyl or phenyl groups and altering sulfamoyl’s methyl/phenyl moieties .
  • Bioassays : Test antifungal activity (e.g., against Candida albicans via MIC assays) or enzyme inhibition (e.g., thioredoxin reductase) using protocols from analogous oxadiazoles .
  • Data Analysis : Correlate logP (calculated via software like MarvinSketch) with bioactivity to assess hydrophobicity’s role.

Q. What strategies resolve contradictions in spectral data for oxadiazole derivatives, such as unexpected splitting in 1^1H NMR?

  • Methodology :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening. For example, restricted rotation in sulfamoyl groups may cause splitting .
  • DFT Calculations : Simulate NMR spectra (Gaussian 16, B3LYP/6-31G*) to compare theoretical and experimental shifts .
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic protons .

Q. How can solubility and bioavailability challenges be addressed without compromising target binding affinity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxymethyl moiety to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO/Pluronic F-127 (0.5% v/v) for in vitro assays, as validated for related oxadiazoles .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide ring via ester linkages to improve pharmacokinetics .

Q. What computational approaches predict binding modes of this compound to enzymes like thioredoxin reductase?

  • Methodology :

  • Molecular Docking : Use Glide XP (Schrödinger) with extra-precision scoring to model interactions. Key parameters: hydrophobic enclosure scoring for oxadiazole/sulfamoyl motifs and H-bond penalties for mismatched polar groups .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and binding free energy (MM-GBSA) .

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